2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine
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Overview
Description
2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the pyrazole
Preparation Methods
The synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .
Chemical Reactions Analysis
2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. .
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and can be used in various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine include:
2,3-Dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile: This compound has a similar pyrazole-pyridine structure but with different substituents.
2-Thionicotinonitrile Derivatives: These compounds also feature a pyridine ring but with different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-7-5-11(6-8-12)14-10-15(18-17-14)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18) |
InChI Key |
LLXGOVUAPPQFJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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